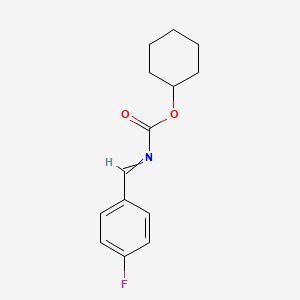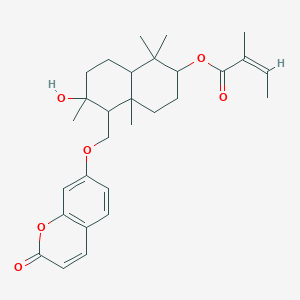
Isosamarcandin angelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isosamarcandin angelate is a sesquiterpene coumarin compound isolated from the roots of plants in the Ferula genus, particularly Ferula tingitana . Sesquiterpene coumarins are a group of natural products known for their diverse biological activities and are found in various plants of the Apiaceae, Asteraceae, and Rutaceae families .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isosamarcandin angelate can be synthesized through the semi-synthesis of sesquiterpene coumarins. One common method involves the isolation of the precursor compound, such as coladonin, from the chloroform extract of Ferula tunetana roots . The precursor is then subjected to oxidation reactions, such as the Jones oxidation, to form intermediates that can be further condensed with aryl aldehydes to produce various derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the roots of Ferula tingitana. The extraction process includes chromatography techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Isosamarcandin angelate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Jones reagent to form intermediates.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with various aryl aldehydes to form derivatives.
Common Reagents and Conditions
Jones Reagent: Used for oxidation reactions.
Sodium Borohydride: Used for reduction reactions.
Aryl Aldehydes: Used in condensation reactions to form derivatives.
Major Products Formed
The major products formed from these reactions include various arylidene-based sesquiterpene coumarin derivatives, which have been characterized by NMR and ESI-HRMS experiments .
Scientific Research Applications
Isosamarcandin angelate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of isosamarcandin angelate involves its interaction with molecular targets and pathways. Sesquiterpene coumarins, including this compound, are known to inhibit enzymes such as α-amylase, which plays a role in carbohydrate metabolism . The compound’s cytotoxic activity against cancer cells is attributed to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Isosamarcandin angelate is unique among sesquiterpene coumarins due to its specific structure and biological activities. Similar compounds include:
Samarcandin: Another sesquiterpene coumarin with similar biological activities.
Coladonin: A precursor compound used in the synthesis of this compound.
Ferusinol: A cyclopentanesesquiterpene coumarin isolated from Ferula sinaica.
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C29H38O6 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
[6-hydroxy-1,1,4a,6-tetramethyl-5-[(2-oxochromen-7-yl)oxymethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C29H38O6/c1-7-18(2)26(31)35-24-13-14-28(5)22(27(24,3)4)12-15-29(6,32)23(28)17-33-20-10-8-19-9-11-25(30)34-21(19)16-20/h7-11,16,22-24,32H,12-15,17H2,1-6H3/b18-7- |
InChI Key |
UFPQYBAJCMMCRR-WSVATBPTSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC1CCC2(C(C1(C)C)CCC(C2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC2(C(C1(C)C)CCC(C2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
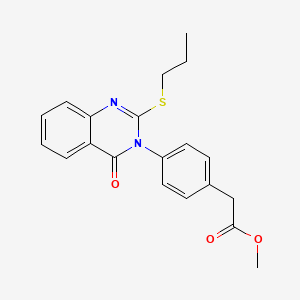
![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
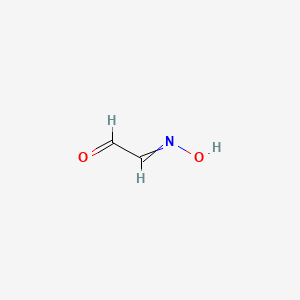
![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)

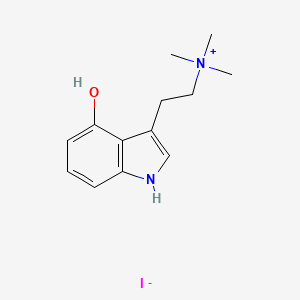

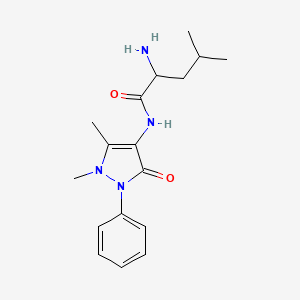
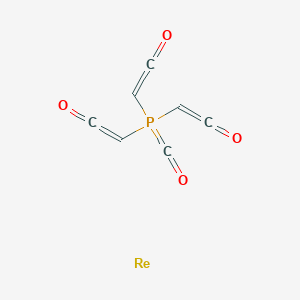
![1-Phenyl-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078466.png)
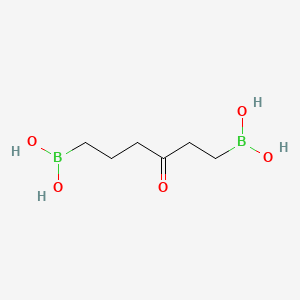
![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)
